molecular formula C24H28N+ B11651126 4-Phenyl-2,2-dipropyl-2,3-dihydro-1H-benzo[f]isoindolium

4-Phenyl-2,2-dipropyl-2,3-dihydro-1H-benzo[f]isoindolium

Cat. No.: B11651126
M. Wt: 330.5 g/mol
InChI Key: PINCMEWVGXTYKD-UHFFFAOYSA-N
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Description

4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is a complex organic compound with a unique structure that includes a benzo[f]isoindolium core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactivity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), Nucleophiles (e.g., NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-PHENYL-2,2-DIPROPYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is unique due to its specific structural features and reactivity

Properties

Molecular Formula

C24H28N+

Molecular Weight

330.5 g/mol

IUPAC Name

4-phenyl-2,2-dipropyl-1,3-dihydrobenzo[f]isoindol-2-ium

InChI

InChI=1S/C24H28N/c1-3-14-25(15-4-2)17-21-16-20-12-8-9-13-22(20)24(23(21)18-25)19-10-6-5-7-11-19/h5-13,16H,3-4,14-15,17-18H2,1-2H3/q+1

InChI Key

PINCMEWVGXTYKD-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1(CC2=CC3=CC=CC=C3C(=C2C1)C4=CC=CC=C4)CCC

Origin of Product

United States

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